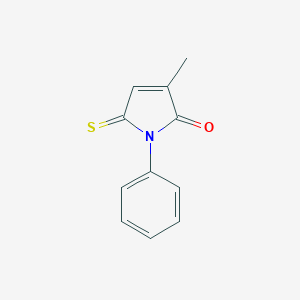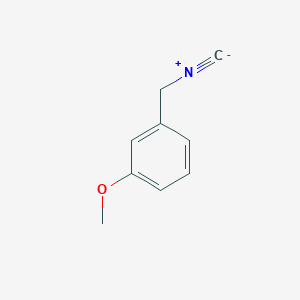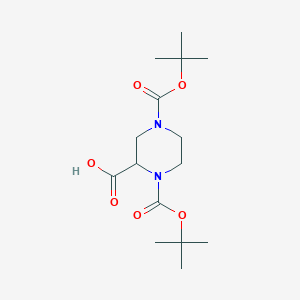
3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mecanismo De Acción
Thioflavin T binds to the cross-beta structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T to amyloid fibrils induces a conformational change in the dye molecule, resulting in an increase in fluorescence intensity. The fluorescence of 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T is sensitive to the environment of the dye molecule, which allows it to be used to detect amyloid fibrils in tissues, monitor the formation of amyloid fibrils in vitro, and screen for compounds that can inhibit the formation of amyloid fibrils.
Efectos Bioquímicos Y Fisiológicos
Thioflavin T has no known biochemical or physiological effects in vivo. It is not metabolized by the body and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thioflavin T has several advantages for lab experiments. It is a highly sensitive and specific dye for amyloid fibrils, and its fluorescence can be easily detected using standard fluorescence microscopy or spectroscopy. Thioflavin T is also relatively inexpensive and easy to synthesize.
However, 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T has some limitations for lab experiments. It is not suitable for detecting small or amorphous aggregates of amyloid, and its fluorescence can be quenched by high concentrations of protein or other organic molecules. Thioflavin T is also toxic to cells at high concentrations, which may limit its use in cell-based assays.
Direcciones Futuras
Thioflavin T has been widely used in scientific research for its ability to bind to amyloid fibrils, but there is still much to learn about the mechanism of amyloid formation and the development of diagnostic and therapeutic methods for neurodegenerative diseases. Future research directions for 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T include:
1. Developing new derivatives of 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T with improved sensitivity and specificity for amyloid fibrils.
2. Studying the mechanism of amyloid formation and the role of amyloid in neurodegenerative diseases.
3. Developing new diagnostic and therapeutic methods for neurodegenerative diseases based on 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T and its derivatives.
4. Investigating the potential of 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T and its derivatives for detecting amyloid in vivo.
5. Exploring the use of 3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one T and its derivatives in other areas of research, such as protein misfolding and aggregation.
Métodos De Síntesis
Thioflavin T can be synthesized by the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of sulfuric acid, followed by the reaction of the resulting product with methyl iodide. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Thioflavin T has been widely used in scientific research for its ability to bind to amyloid fibrils. It has been used to detect amyloid deposits in tissues, to monitor the formation of amyloid fibrils in vitro, and to screen for compounds that can inhibit the formation of amyloid fibrils. Thioflavin T has also been used to study the mechanism of amyloid formation and to develop diagnostic and therapeutic methods for neurodegenerative diseases.
Propiedades
Número CAS |
191084-53-4 |
|---|---|
Nombre del producto |
3-Methyl-1-phenyl-5-thioxo-1H-pyrrol-2(5H)-one |
Fórmula molecular |
C11H9NOS |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
3-methyl-1-phenyl-5-sulfanylidenepyrrol-2-one |
InChI |
InChI=1S/C11H9NOS/c1-8-7-10(14)12(11(8)13)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
KUFPHCASUVEUFX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C1=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=S)N(C1=O)C2=CC=CC=C2 |
Sinónimos |
2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-phenyl-5-thioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)





![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

